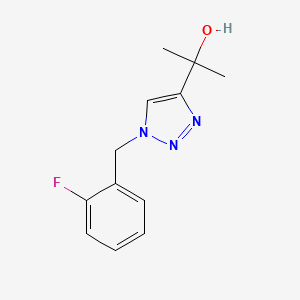

2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Description

Properties

IUPAC Name |

2-[1-[(2-fluorophenyl)methyl]triazol-4-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O/c1-12(2,17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8,17H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLGDMBBEORDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)CC2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving an azide and an alkyne.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide.

Attachment of the Propanol Moiety: The final step involves the attachment of the propanol group through a reduction reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol include:

1-(2-fluorobenzyl)-1H-1,2,3-triazole: Lacks the propanol moiety.

2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol: Contains a chlorobenzyl group instead of a fluorobenzyl group.

2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)ethanol: Contains an ethanol moiety instead of a propanol moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a member of the triazole family, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to act as antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific triazole derivative, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₅FN₄O. It features a triazole ring substituted with a fluorobenzyl group and a propanol moiety. The presence of the fluorine atom enhances lipophilicity, which may influence its biological interactions.

Triazole derivatives often function by inhibiting key enzymes involved in the synthesis of nucleic acids or cell wall components in microorganisms. The specific mechanisms attributed to this compound include:

- Inhibition of Fungal Ergosterol Biosynthesis : Similar to other triazoles, this compound may inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol production in fungal cell membranes.

- Antibacterial Activity : Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria by disrupting cellular processes essential for bacterial survival.

Antifungal Activity

A study evaluated the antifungal properties of various triazole derivatives against Candida species. The compound demonstrated an effective Minimum Inhibitory Concentration (MIC) value comparable to established antifungal agents:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Candida albicans |

| Fluconazole | 16 | Candida albicans |

This indicates that the compound has potential as an antifungal agent.

Antibacterial Activity

The antibacterial efficacy was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized below:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Ciprofloxacin | 4 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

| Amoxicillin | 16 | Escherichia coli |

These findings suggest moderate antibacterial activity.

Case Studies

Recent research has focused on the synthesis and biological evaluation of triazole derivatives. One notable study involved the development of a series of triazole compounds where This compound was included in a broader screening for antimicrobial properties. The results indicated that modifications to the benzyl group significantly influenced both potency and spectrum of activity.

Example Case Study

In a comparative study published in Molecules, researchers synthesized several triazole derivatives and tested them against fungal and bacterial strains. The compound exhibited promising results particularly against resistant strains of Candida spp., highlighting its potential for further development as an antifungal treatment .

Q & A

Q. How can in vivo efficacy be evaluated while minimizing toxicity?

- Animal Models :

- Murine Candidiasis : Intravenous/oral dosing (10–50 mg/kg); measure fungal burden in kidneys via CFU counts .

- Toxicokinetics : Plasma exposure (AUC) and liver enzyme (ALT/AST) monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.